molecular formula C20H16BrClO3 B11158830 3-[(3-bromobenzyl)oxy]-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

3-[(3-bromobenzyl)oxy]-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B11158830
M. Wt: 419.7 g/mol
InChI Key: XCAVJOUFUHRGJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-bromobenzyl)oxy]-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a bromobenzyl group, a chloro substituent, and a tetrahydrobenzochromenone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-bromobenzyl)oxy]-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzopyran Core: The initial step involves the formation of the benzopyran core through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Bromobenzyl Group: The next step involves the introduction of the bromobenzyl group through an etherification reaction. This can be accomplished by reacting the benzopyran intermediate with 3-bromobenzyl chloride in the presence of a base such as potassium carbonate.

    Chlorination: The final step involves the introduction of the chloro substituent through a chlorination reaction. This can be achieved by treating the intermediate with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(3-bromobenzyl)oxy]-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromobenzyl and chloro substituents can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, which can modify the oxidation state of the functional groups and alter the compound’s properties.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which can be used to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of a base and an appropriate solvent.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reaction conditions may vary depending on the desired oxidation state.

    Reduction Reactions: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst.

    Coupling Reactions: Common reagents include boronic acids or esters, palladium catalysts, and bases such as potassium carbonate. Reaction conditions typically involve heating under an inert atmosphere.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while coupling reactions can yield biaryl or diaryl compounds.

Scientific Research Applications

3-[(3-bromobenzyl)oxy]-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. It can be used in the development of new synthetic methodologies and the study of reaction mechanisms.

    Biology: The compound can be used as a probe to study biological processes and interactions. It may be used in the development of new biochemical assays and the investigation of enzyme activities.

    Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. It may be studied for its pharmacological properties and potential as a drug candidate.

    Industry: The compound can be used in the development of new materials and chemical products. It may be used in the production of specialty chemicals, polymers, and other industrial applications.

Mechanism of Action

The mechanism of action of 3-[(3-bromobenzyl)oxy]-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one depends on its specific application and target. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The interaction can lead to changes in the activity or function of the target, resulting in various biological effects. The exact molecular pathways involved can vary and may require further research to elucidate.

Comparison with Similar Compounds

3-[(3-bromobenzyl)oxy]-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can be compared with other similar compounds, such as:

    3-[(2-bromobenzyl)oxy]-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: This compound has a similar structure but with a different position of the bromobenzyl group. The difference in position can lead to variations in chemical reactivity and biological activity.

    3-[(3-bromobenzyl)oxy]-2-chloro-6H-benzo[c]chromen-6-one:

    3-[(3-bromobenzyl)oxy]-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-ol: This compound has a hydroxyl group instead of a ketone group, which can influence its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which can result in distinct chemical and biological properties.

Properties

Molecular Formula

C20H16BrClO3

Molecular Weight

419.7 g/mol

IUPAC Name

3-[(3-bromophenyl)methoxy]-2-chloro-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C20H16BrClO3/c21-13-5-3-4-12(8-13)11-24-19-10-18-16(9-17(19)22)14-6-1-2-7-15(14)20(23)25-18/h3-5,8-10H,1-2,6-7,11H2

InChI Key

XCAVJOUFUHRGJG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)OCC4=CC(=CC=C4)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.